molecular formula C10H11F2NO B13161996 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

Cat. No.: B13161996
M. Wt: 199.20 g/mol
InChI Key: XUXDORPACCCLKX-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol (CAS No. 1487947-01-2) is a cyclobutane-derived compound featuring a hydroxyl group at the 1-position, an amino group at the 3-position, and a 3,5-difluorophenyl substituent. The compound is commercially available through specialized suppliers like ChemScene, LLC, which highlights its relevance in medicinal chemistry and custom synthesis workflows .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11F2NO/c11-7-1-6(2-8(12)3-7)10(13)4-9(14)5-10/h1-3,9,14H,4-5,13H2

InChI Key

XUXDORPACCCLKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC(=C2)F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group may play key roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compound 1: (5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylate (5)

  • Structure : Cyclopentene ring with a difluoromethylenyl group and carboxylate moiety.
  • Synthesis : Prepared via oxidative elimination from a selenide precursor (compound 9) using hydrogen peroxide and NaHCO₃, achieving a 96% yield after purification .
  • Key Differences :
    • Ring Size : Cyclopentene (5-membered) vs. cyclobutane (4-membered). Smaller rings like cyclobutane often exhibit higher ring strain, influencing reactivity and conformational flexibility.
    • Substituents : The carboxylate group in compound 5 enhances water solubility compared to the hydroxyl group in the target compound.
    • Fluorine Placement : Compound 5 has a difluoromethylenyl group, while the target compound features a 3,5-difluorophenyl ring, which may alter electronic effects (e.g., electron-withdrawing vs. aromatic fluorine substitution).

Compound 2: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Pyrazole core with trifluoromethyl, aldehyde, and 3-chlorophenylsulfanyl groups.
  • Key Differences: Heterocycle vs. Carbocycle: Pyrazole (nitrogen-containing heterocycle) offers distinct electronic properties compared to cyclobutane. The sulfanyl and aldehyde groups in compound 2 enable nucleophilic reactions, whereas the hydroxyl and amino groups in the target compound favor hydrogen bonding .

Functional Analogues with Amino-Alcohol Motifs

Compound 3: (3S)-3-Amino-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid (9)

  • Structure: Cyclopentane with amino, difluoromethylenyl, and selanyl-phenyl groups.
  • Synthesis : Generated via deprotection of a Boc-protected precursor using trifluoroacetic acid (98% yield) .
  • Key Differences: Selenium vs. Hydroxyl: The selanyl group in compound 9 introduces redox-sensitive functionality, unlike the hydroxyl group in the target compound.

Research Findings and Implications

  • Metabolic Stability: The 3,5-difluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, as fluorine reduces susceptibility to oxidative degradation .
  • Ring Strain Effects : The cyclobutane scaffold’s inherent strain could limit synthetic accessibility but offers unique conformational constraints for target binding .
  • Comparative Reactivity : Unlike selenide-containing compound 9, the target compound lacks redox-active groups, suggesting reduced toxicity and broader compatibility in biological systems .

Biological Activity

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article provides an overview of its biological activity, synthesis, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane core with an amino group and a difluorophenyl substituent. Its molecular formula is C10H10F2N1OC_{10}H_{10}F_2N_1O, which contributes to its unique reactivity and interaction with biological targets. The presence of fluorine atoms is known to enhance metabolic stability and bioactivity, making this compound a candidate for drug development.

Biological Activity

Research indicates that 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol exhibits several pharmacological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent. Its mechanism involves modulation of inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response.
  • Antibacterial Activity : The compound has shown potential antibacterial properties, making it a candidate for further investigation in treating bacterial infections.

Table 1: Summary of Biological Activities

Activity Description
Anti-inflammatoryModulates inflammatory pathways
AntibacterialPotential use in treating bacterial infections

The biological activity of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol can be attributed to its ability to bind selectively to certain receptors or enzymes. The amino group enhances its binding affinity, while the difluorophenyl moiety may improve its interaction with hydrophobic sites on target proteins.

Interaction Studies

Studies have focused on the compound's binding interactions with various biological targets. These interactions are crucial for elucidating its mechanism of action and optimizing its therapeutic potential. For example, initial findings suggest that it may inhibit specific enzymes involved in inflammatory responses, leading to reduced inflammation and pain.

Synthesis

The synthesis of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Cyclobutane Ring : Utilizing cyclization reactions that incorporate the difluorophenyl group.
  • Introduction of the Amino Group : Employing amination reactions to add the amino functional group at the desired position on the cyclobutane ring.

These synthetic pathways are critical for producing derivatives with enhanced biological activity or tailored properties.

Case Studies

Several case studies have documented the pharmacological effects of similar compounds:

  • Study on Anti-inflammatory Effects : A study demonstrated that fluorinated cyclobutane derivatives exhibited significant anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines.
  • Antibacterial Efficacy : Another investigation reported that compounds structurally related to 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol showed promising antibacterial activity against various strains of bacteria, indicating potential for development as new antibiotics.

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